Cas no 2171161-88-7 (5-{N-ethyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid)

5-{N-ethyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-{N-ethyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid
- EN300-1563177
- EN300-1563179
- 5-{N-ethyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid
- 5-{N-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid
- 2171944-01-5
- 2171161-88-7
- EN300-1563178
- 2171163-66-7
- 5-{N-ethyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid
-
- インチ: 1S/C27H32N2O5/c1-2-29(14-8-7-13-25(30)31)26(32)18-15-19(16-18)28-27(33)34-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,18-19,24H,2,7-8,13-17H2,1H3,(H,28,33)(H,30,31)
- InChIKey: GFVJSXGFLWTQCX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC)CCCCC(=O)O
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 11
- 複雑さ: 700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 95.9Ų
5-{N-ethyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1563178-500mg |
5-{N-ethyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171161-88-7 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1563178-1000mg |
5-{N-ethyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171161-88-7 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1563178-10000mg |
5-{N-ethyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171161-88-7 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1563178-0.05g |
5-{N-ethyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171161-88-7 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1563178-0.25g |
5-{N-ethyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171161-88-7 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1563178-0.1g |
5-{N-ethyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171161-88-7 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1563178-250mg |
5-{N-ethyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171161-88-7 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1563178-1.0g |
5-{N-ethyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171161-88-7 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1563178-2.5g |
5-{N-ethyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171161-88-7 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1563178-10.0g |
5-{N-ethyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171161-88-7 | 10.0g |
$14487.0 | 2023-07-10 |
5-{N-ethyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
5-{N-ethyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acidに関する追加情報
5-{N-Ethyl-1-(1S,3S)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}cyclobutylformamido}pentanoic Acid
The compound 5-{N-Ethyl-1-(1S,3S)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}cyclobutylformamido}pentanoic Acid (CAS No: 2171161-88-7) is a highly specialized organic molecule with significant applications in the field of pharmaceutical chemistry and biochemistry. This compound is notable for its complex structure, which includes a cyclobutane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a pentanoic acid moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of peptide-based drugs and other bioactive molecules.
Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. The Fmoc group, which is a well-known protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of the amino group during the synthesis process. This allows for precise manipulation of the molecule's properties, enabling the creation of highly specific bioactive compounds. The cyclobutane ring introduces additional structural complexity, which can enhance the molecule's stability and bioavailability when incorporated into larger drug molecules.
The stereochemistry of the compound, specifically the (1S,3S) configuration of the cyclobutane ring, is critical for its biological activity. Stereoisomers often exhibit vastly different pharmacological properties, and this compound's specific stereochemistry has been shown to optimize its interaction with target proteins in biological systems. Recent research has demonstrated that this compound can serve as a versatile building block for constructing peptide libraries, which are essential for high-throughput screening in drug discovery.
In terms of synthesis, this compound is typically prepared through a multi-step process involving advanced organic chemistry techniques such as nucleophilic substitution and peptide coupling reactions. The use of Fmoc chemistry ensures that intermediate steps are well-controlled, minimizing side reactions and maximizing yield. The final product is purified using chromatographic methods to ensure high purity, which is essential for its intended applications in pharmaceutical research.
The applications of this compound extend beyond traditional drug discovery. Its unique structure makes it a promising candidate for use in materials science, particularly in the development of self-assembling peptides and nanomaterials. Researchers have explored its potential in creating peptide-based hydrogels and biomaterials with tailored mechanical properties, which could find applications in tissue engineering and regenerative medicine.
Moreover, this compound has been utilized as a model system for studying fundamental aspects of molecular recognition and self-assembly processes. Its ability to form stable supramolecular structures under physiological conditions has been extensively investigated, providing insights into the design of more efficient biomimetic materials.
In conclusion, 5-{N-Ethyl-1-(1S,3S)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}cyclobutylformamido}pentanoic Acid (CAS No: 2171161-88-7) is a versatile and valuable molecule with wide-ranging applications in pharmaceutical chemistry, biochemistry, and materials science. Its unique structure and stereochemistry make it an ideal candidate for advancing drug discovery efforts and developing innovative biomaterials.
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